molecular formula C16H9BrO4 B4915585 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate

2-bromophenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B4915585
M. Wt: 345.14 g/mol
InChI Key: CXKMLRRNZKPDAD-UHFFFAOYSA-N
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Description

2-bromophenyl 2-oxo-2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a chromene moiety. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-bromophenyl acetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism of action of 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activities. For example, it can inhibit the activity of certain kinases, leading to anti-inflammatory and anticancer effects . The bromine atom enhances the compound’s ability to form covalent bonds with target proteins, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromophenyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and enhances its biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

(2-bromophenyl) 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrO4/c17-12-6-2-4-8-14(12)21-16(19)11-9-10-5-1-3-7-13(10)20-15(11)18/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKMLRRNZKPDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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